Methyl (5-isocyanato-2-methylphenyl)carbamate
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Overview
Description
Methyl (5-isocyanato-2-methylphenyl)carbamate is an organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an isocyanate group and a carbamate group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-isocyanato-2-methylphenyl)carbamate typically involves the reaction of aniline derivatives with phosgene or its substitutes. One common method is the reaction of 5-amino-2-methylphenyl isocyanate with methyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using automated systems to ensure precision and safety. The use of continuous flow reactors and advanced monitoring systems helps in maintaining the desired reaction conditions and yields high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl (5-isocyanato-2-methylphenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the isocyanate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyanate group under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of ureas and carbamates.
Scientific Research Applications
Methyl (5-isocyanato-2-methylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Methyl (5-isocyanato-2-methylphenyl)carbamate involves its reactivity with nucleophiles. The isocyanate group readily reacts with amines, alcohols, and other nucleophiles to form stable urea and carbamate linkages. This reactivity is exploited in various applications, including enzyme inhibition and protein modification.
Comparison with Similar Compounds
Similar Compounds
Methyl isocyanate: A related compound with similar reactivity but different applications.
Ethyl isocyanate: Another similar compound with variations in reactivity and applications.
Phenyl isocyanate: Shares the isocyanate group but has different chemical properties and uses.
Uniqueness
Methyl (5-isocyanato-2-methylphenyl)carbamate is unique due to its specific structure, which combines the reactivity of the isocyanate group with the stability of the carbamate group. This combination allows for a wide range of applications and makes it a valuable compound in various fields.
Properties
CAS No. |
91485-86-8 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl N-(5-isocyanato-2-methylphenyl)carbamate |
InChI |
InChI=1S/C10H10N2O3/c1-7-3-4-8(11-6-13)5-9(7)12-10(14)15-2/h3-5H,1-2H3,(H,12,14) |
InChI Key |
WMPVRZCCBOGQEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)NC(=O)OC |
Origin of Product |
United States |
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